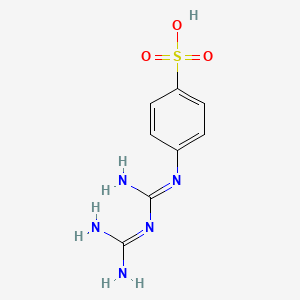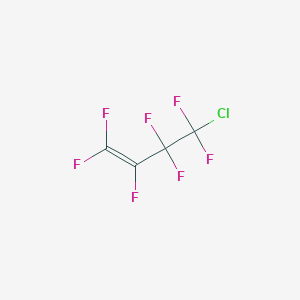
4-Chloroheptafluorobut-1-ene
Overview
Description
4-Chloroheptafluorobut-1-ene is a colorless gas that belongs to the family of fluoroalkenes. This compound is used in various scientific research applications due to its unique properties. It is a highly reactive and versatile compound that can undergo various chemical reactions, making it a valuable tool in many fields of research.
Scientific Research Applications
Arene-Catalyzed Lithiation and Reaction with Electrophiles : A study by Guijarro and Yus (1994) investigated the reaction of chlorobutene compounds with lithium powder and electrophiles, proposing a mechanism involving dilithiated species. This research has implications for chemical synthesis processes (Guijarro & Yus, 1994).
Kinetics of Ene Reactions : Research by Kiselev et al. (2018) focused on the kinetics of ene reactions involving chloroheptafluorobutene derivatives, analyzing the effects of temperature, pressure, and solvent. This is relevant for understanding reaction dynamics in organic chemistry (Kiselev et al., 2018).
Isomerization Catalyzed by Palladium Complexes : A study by Davies, Dimichiel, and Pickles (1968) explored the isomerization of n-phenylbutenes catalyzed by palladium complexes, contributing to the understanding of catalytic processes in organic chemistry (Davies, Dimichiel, & Pickles, 1968).
Synthesis and Co-Telomerization : Research by Ito et al. (1979) involved the synthesis of chloroheptafluoro-1,2-epoxybutanes and their copolymerization, highlighting the compound's potential in polymer chemistry (Ito et al., 1979).
Synchrotron Radiation FTIR Detection : A study by Clède et al. (2013) demonstrated the use of synchrotron radiation FTIR spectromicroscopy for mapping compounds based on their IR signatures, which has applications in molecular imaging and analysis (Clède et al., 2013).
Chemosensor for Ratiometric Sensing of Ions : Ghosh, Ali, and Joardar (2012) developed a new enediyne scaffold-based chemosensor for recognizing ions, an innovation in the field of chemical sensing (Ghosh, Ali, & Joardar, 2012).
Fluorescent Indicators Based on BODIPY : Research by Boens, Leen, and Dehaen (2012) involved using the BODIPY scaffold as a fluorophore in the design of fluorescent indicators, which has numerous applications in chemical analysis and biology (Boens, Leen, & Dehaen, 2012).
properties
IUPAC Name |
4-chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7/c5-4(11,12)3(9,10)1(6)2(7)8 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARHFRMJZTZXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)Cl)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500730 | |
| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
378-81-4, 89551-62-2 | |
| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



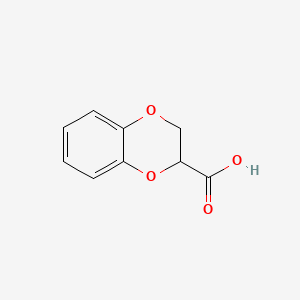
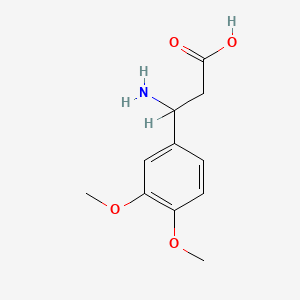
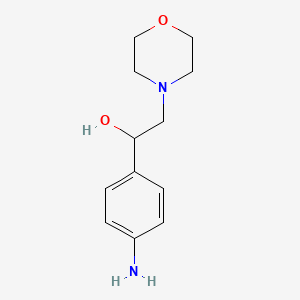
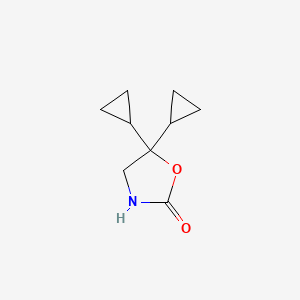

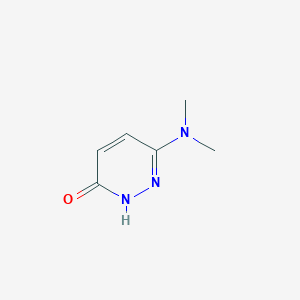
![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)
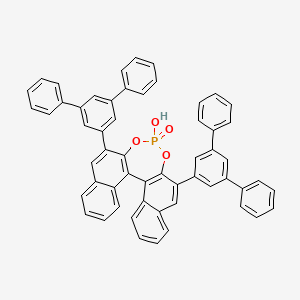

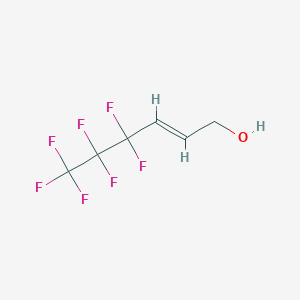
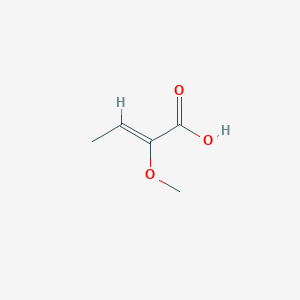
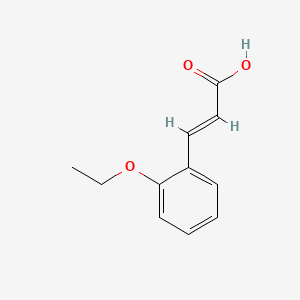
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
